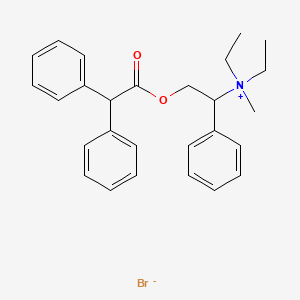
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is a complex organic compound that features a unique combination of imidazole, thiazolidine, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the thiazolidine ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-1-ylacetyl)-3-(((2-methoxyphenyl)thio)methyl)thiazolidine
- 3-(1H-Imidazol-1-ylacetyl)-2-(((2-hydroxyphenyl)thio)methyl)thiazolidine
- 3-(1H-Imidazol-1-ylacetyl)-2-(((2-chlorophenyl)thio)methyl)thiazolidine
Uniqueness
3-(1H-Imidazol-1-ylacetyl)-2-(((2-methoxyphenyl)thio)methyl)thiazolidine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
161364-54-1 |
|---|---|
Fórmula molecular |
C16H19N3O2S2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-imidazol-1-yl-1-[2-[(2-methoxyphenyl)sulfanylmethyl]-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H19N3O2S2/c1-21-13-4-2-3-5-14(13)23-11-16-19(8-9-22-16)15(20)10-18-7-6-17-12-18/h2-7,12,16H,8-11H2,1H3 |
Clave InChI |
KJUPHPRDUOUVPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SCC2N(CCS2)C(=O)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















